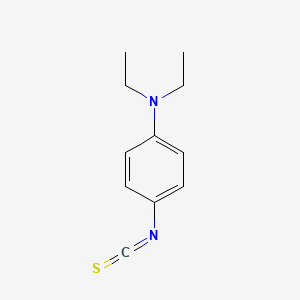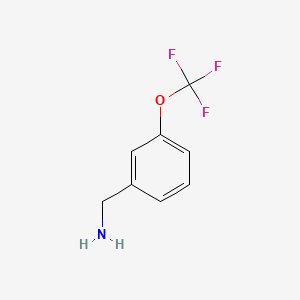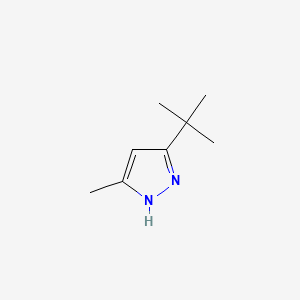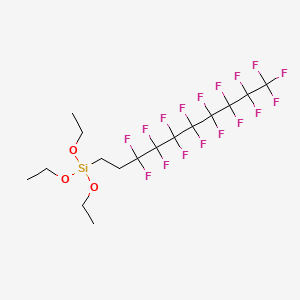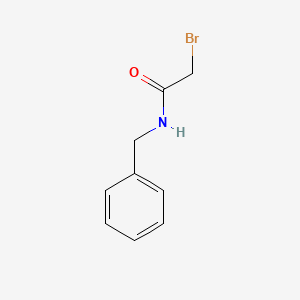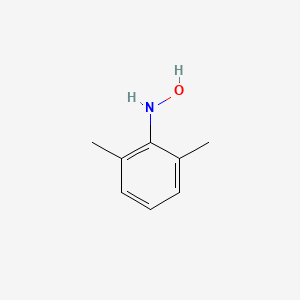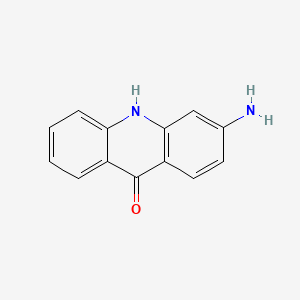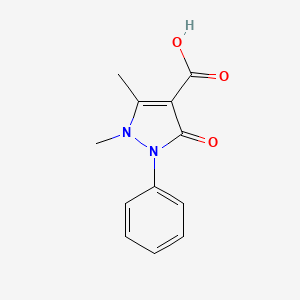
1,5-二甲基-3-氧代-2-苯基-2,3-二氢-1H-吡唑-4-羧酸
描述
The compound of interest, 1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid, is a derivative of pyrazole-4-carboxylic acid, which is a biologically significant class of compounds. Pyrazole derivatives are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications. The structural and spectral properties of these compounds are typically investigated using various experimental and theoretical methods to understand their chemical behavior and interactions 910.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves cyclocondensation reactions, where different starting materials are combined under specific conditions to form the pyrazole ring. For instance, the synthesis of related compounds has been reported using ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, followed by basic hydrolysis to yield the corresponding acid . Other methods include the reaction of ethyl or methyl 3-oxoalkanoates with DMF-DMA and phenylhydrazine to afford esters of 5-substituted 1-phenyl-1H-pyrazole-4-carboxylic acids . Intermolecular [3+2] cycloaddition reactions have also been employed to synthesize pyrazolidine derivatives .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using single-crystal X-ray diffraction techniques. These compounds can crystallize in various space groups, and their crystal packing is typically stabilized by intermolecular hydrogen bonds and other non-covalent interactions such as π-π stacking . The molecular conformation and the presence of hydrogen bonding play a crucial role in the stability and reactivity of these compounds .
Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions, including proton transfer and tautomerism, which can be influenced by the substituents on the pyrazole ring. The reactivity of these compounds can be further explored through their ability to form complex hydrogen-bonded frameworks or to participate in cycloaddition reactions, which can lead to the formation of new pyrazole-based structures 10.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are characterized using a range of spectroscopic methods, including NMR, IR, and mass spectrometry. Theoretical calculations, such as density functional theory (DFT), are often used in conjunction with experimental data to predict and confirm the properties of these molecules. The frontier molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are analyzed to understand the electronic transitions within the molecule . Additionally, thermal stability and nonlinear optical properties are evaluated to determine the suitability of these compounds for various applications .
科学研究应用
对接和DFT研究
该化合物已用于对接和密度泛函理论 (DFT) 研究 . 该化合物通过单晶XRD分析合成并表征 . 该化合物对氨苄青霉素-CTX-M-15表现出良好的结合相互作用,结合评分为-5.26 kcal/mol .
结构化学
该化合物在结构化学中起着重要作用 . 各种分子间相互作用,包括氢键和涉及π环的相互作用,稳定了超分子组装 .
量子参数研究
使用Def2-SVPD基组结合B3LYP的杂化方法研究了该化合物的量子参数 . HOMO轨道位于杂原子,而LUMO轨道位于苯环 .
生物活性
该化合物的衍生物已针对不同的生物疾病进行了测试,例如镇痛、消炎和抗癌活性 . 它们还表现出抗糖尿病、抗过敏、解热、抗病毒、抗氧化、抗阿米巴、抗蠕虫、抗真菌和致溃疡活性 .
作用机制
Target of Action
It was found that a similar compound was docked with ampicillin-ctx-m-15, suggesting potential antimicrobial activity .
Mode of Action
The compound showed good binding interaction with the targeted amino acids, indicating that it may interact with its targets to exert its effects .
Result of Action
The compound’s interaction with its targets suggests it may have potential therapeutic effects .
未来方向
The compound and its derivatives have been tested against different biological diseases such as analgesic, anti-inflammatory, and anticancer activity . In synthesis, it has been the building block for synthesizing different heterocyclic and bioactive compounds . This suggests that the compound could have potential applications in medicinal chemistry and drug design.
生化分析
Biochemical Properties
1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as ampicillin-CTX-M-15, exhibiting good binding interactions with targeted amino acids . The nature of these interactions involves hydrogen bonding and π-ring interactions, which stabilize the supramolecular assembly . These interactions are crucial for the compound’s biochemical activity and potential therapeutic applications.
Cellular Effects
1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid influences various cellular processes and functions. Studies have shown that this compound can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with specific enzymes and proteins can lead to changes in cellular signaling, potentially impacting processes such as cell growth, differentiation, and apoptosis . Additionally, the compound’s effects on gene expression may result in altered levels of specific proteins, further influencing cellular functions.
Molecular Mechanism
The molecular mechanism of action of 1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to form hydrogen bonds and π-ring interactions with enzymes and proteins is a key aspect of its mechanism . These interactions can lead to the inhibition or activation of specific enzymes, thereby modulating biochemical pathways and cellular processes. Additionally, the compound’s influence on gene expression can result in changes in the levels of various proteins, further contributing to its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity . Long-term studies in vitro and in vivo have provided insights into the compound’s effects on cellular processes, highlighting its potential therapeutic applications and limitations.
Dosage Effects in Animal Models
The effects of 1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid vary with different dosages in animal models. Research has indicated that the compound exhibits threshold effects, where specific dosages are required to achieve desired biochemical and therapeutic outcomes . At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications. Animal studies have provided valuable data on the compound’s efficacy and safety, guiding its potential use in clinical settings.
Metabolic Pathways
1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. The compound’s interactions with specific enzymes can influence metabolic flux and metabolite levels, contributing to its overall biochemical effects . Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of 1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid within cells and tissues are important factors that influence its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions are essential for the compound’s therapeutic efficacy and its ability to reach target sites within the body.
Subcellular Localization
The subcellular localization of 1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid plays a critical role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within cells . This localization is essential for the compound’s interactions with biomolecules and its overall biochemical effects. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
1,5-dimethyl-3-oxo-2-phenylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8-10(12(16)17)11(15)14(13(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFYEFAILLBNHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50289207 | |
| Record name | Antipyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50289207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83-10-3 | |
| Record name | Antipyric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59834 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Antipyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50289207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


